molecular formula C19H23N3O4S B15152437 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide

2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B15152437
M. Wt: 389.5 g/mol
InChI Key: NAAJDEUZYUCHIT-UHFFFAOYSA-N
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Description

N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a phenylmethanesulfonamido group, and an acetamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Phenylmethanesulfonamido Group: This step involves the reaction of the intermediate compound with phenylmethanesulfonyl chloride in the presence of a base to form the sulfonamido linkage.

    Formation of the Acetamido Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamido group.

Industrial Production Methods

Industrial production of N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-[2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to modulate cellular signaling.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[[2-(N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H23N3O4S/c1-14(2)20-19(24)16-11-7-8-12-17(16)21-18(23)13-22(27(3,25)26)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,20,24)(H,21,23)

InChI Key

NAAJDEUZYUCHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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